An In-Depth Technical Guide to Fluorescein Alkynylamino-ATP: Structure, Properties, and Advanced Applications
An In-Depth Technical Guide to Fluorescein Alkynylamino-ATP: Structure, Properties, and Advanced Applications
This guide provides a comprehensive technical overview of Fluorescein Alkynylamino-ATP, a versatile molecular probe at the intersection of bioenergetics, chemical biology, and cellular imaging. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, mechanisms of action, and field-proven applications of this powerful tool, empowering users to design and execute robust, insightful experiments.
Section 1: Core Chemical and Physicochemical Properties
Fluorescein Alkynylamino-ATP is a multifunctional analog of adenosine triphosphate (ATP). Its structure is ingeniously designed to serve three distinct yet synergistic roles: as an energetic and structural mimic of natural ATP, as a fluorescent reporter, and as a substrate for bioorthogonal ligation.
The molecule consists of a standard adenosine triphosphate core, which is recognized by a vast array of enzymes. This core is modified with a linker arm containing two key functionalities: a terminal alkyne group (a "handle" for click chemistry) and a fluorescein fluorophore for direct optical detection.[1][2] This tripartite structure is the foundation of its experimental versatility.
Caption: Core components of the Fluorescein Alkynylamino-ATP molecule.
Chemical Structure Diagram
Caption: Simplified 2D representation of Fluorescein Alkynylamino-ATP.
Below is a summary of its key quantitative properties.
| Property | Value | Source |
| CAS Number | 185971-89-5 | [2][3] |
| Molecular Formula | C41H41N6O20P3 | [1][2][3] |
| Molecular Weight | 1030.71 g/mol | [1][3] |
| Excitation Max (λex) | ~494-498 nm | [4] |
| Emission Max (λem) | ~517-521 nm | [4][5] |
| Appearance | Solution in water | [1] |
| Storage Conditions | -20°C, protect from light | [6] |
Section 2: Mechanism of Action and Key Applications
The utility of Fluorescein Alkynylamino-ATP stems from its ability to participate in biochemical reactions as an ATP surrogate, thereby covalently labeling the target biomolecule or its products. This labeling can be detected directly via the fluorescein moiety or indirectly via the alkyne handle.
Pillar 1: The ATP Analog as an Enzymatic Substrate
Many enzymes—including DNA polymerases, RNA polymerases, kinases, and ligases—recognize and utilize ATP. Fluorescein Alkynylamino-ATP is designed to be a substrate for a subset of these enzymes, particularly polymerases and terminal transferases.[2][7]
Causality of Experimental Choice: The decision to use a modified ATP analog is driven by the desire to specifically tag the site of enzymatic activity. For instance, when a polymerase incorporates this analog into a nascent DNA or RNA strand, it leaves a fluorescent and chemical handle at a precise location, enabling researchers to visualize DNA replication, transcription, or to label the 3'-ends of DNA fragments.[1]
Caption: Enzymatic incorporation of the fluorescent ATP analog.
Pillar 2: The Alkynyl Handle for Bioorthogonal Click Chemistry
While direct fluorescence is useful, the true power of this molecule is often unlocked via its terminal alkyne group. This group is a key component for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[8] This bioorthogonal reaction is highly specific and efficient, allowing the alkyne-modified biomolecule to be covalently linked to a molecule bearing an azide group, even in complex biological mixtures.[8]
Causality of Experimental Choice: A two-step labeling approach using click chemistry is often superior to direct detection for several reasons:
-
Flexibility: The incorporated alkyne can be "clicked" to a wide variety of azide-containing reporters, such as different fluorophores for multiplexed imaging, biotin for affinity purification, or other functional tags.[9]
-
Reduced Steric Hindrance: The initial enzymatic incorporation of the relatively small alkyne group may be more efficient than that of a bulky fluorophore-ATP conjugate.
-
Signal Amplification: Multiple azide-fluorophores can be attached to a single alkyne, potentially amplifying the signal.
Caption: Two-step labeling workflow using Click Chemistry.
Section 3: Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, with built-in controls and clear endpoints to ensure trustworthy and reproducible results.
Protocol 1: 3'-End Labeling of DNA using Terminal Deoxynucleotidyl Transferase (TdT)
This protocol describes the direct fluorescent labeling of the 3'-ends of DNA fragments, a common technique in assays like TUNEL for apoptosis detection.
A. Reagents and Equipment
-
DNA sample (e.g., fragmented genomic DNA, oligonucleotides)
-
Fluorescein Alkynylamino-ATP (1 mM solution)[1]
-
Terminal Deoxynucleotidyl Transferase (TdT) and corresponding reaction buffer
-
Nuclease-free water
-
DNA purification kit or ethanol precipitation reagents
-
Fluorescence plate reader or gel imaging system
-
Thermal cycler or water bath
B. Step-by-Step Methodology
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice.
-
5X TdT Reaction Buffer: 10 µL
-
DNA Sample (1-5 µg): X µL
-
Fluorescein Alkynylamino-ATP (1 mM): 2 µL
-
TdT Enzyme: 1 µL
-
Nuclease-free Water: to a final volume of 50 µL
-
-
Negative Control: Prepare an identical reaction mixture but omit the TdT enzyme. This control is critical to validate that labeling is enzyme-dependent.
-
Incubation: Mix gently by pipetting. Incubate the reaction at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA or by heating to 70°C for 10 minutes.
-
Purification: Purify the labeled DNA from unincorporated nucleotides using a suitable DNA cleanup kit or via standard ethanol precipitation. This step is essential to reduce background fluorescence.
-
Validation and Analysis: Analyze the labeling efficiency by:
-
Gel Electrophoresis: Run the labeled DNA on an agarose or polyacrylamide gel. Visualize the DNA using a gel imager with filters appropriate for fluorescein. A fluorescent signal co-localizing with the DNA band in the enzyme-treated sample, but not the negative control, confirms successful labeling.
-
Spectrophotometry: Measure the absorbance at 260 nm (for DNA) and 494 nm (for fluorescein) to quantify incorporation.
-
Protocol 2: Cellular Imaging of Nascent DNA via Click Chemistry
This protocol details a two-step method to visualize newly synthesized DNA in cultured cells.
A. Reagents and Equipment
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescein Alkynylamino-ATP (or a less bulky analog like EdU for better cell permeability, though the principle is identical)
-
Cell permeabilization agent (e.g., digitonin for plasma membrane, Triton X-100 for nuclear)
-
Click reaction components: Azide-conjugated fluorophore (e.g., Alexa Fluor 647 Azide), copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate).
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Fluorescence microscope with appropriate filter sets
B. Step-by-Step Methodology
-
Metabolic Labeling: Treat cells with a reagent that induces DNA synthesis (if necessary). Introduce Fluorescein Alkynylamino-ATP into the cells. Causality Note: Direct addition to media is inefficient for ATP analogs. Permeabilization with a gentle agent like digitonin is often required to deliver the triphosphate into the cytoplasm while maintaining organellar integrity.
-
Fixation: After the desired labeling period (e.g., 30-60 minutes), wash the cells three times with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS, then permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes to allow entry of the click chemistry reagents.
-
Click Reaction: Prepare the click reaction cocktail immediately before use. For a 100 µL reaction:
-
PBS: 94 µL
-
Azide-Fluorophore (2 mM stock): 2 µL
-
CuSO4 (100 mM stock): 2 µL
-
Sodium Ascorbate (500 mM stock, freshly prepared): 2 µL
-
-
Incubation: Aspirate the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. If desired, counterstain nuclei with a DNA dye like DAPI.
-
Validation Control: A crucial control is to perform the entire procedure on cells that were not exposed to the alkyne-ATP analog. These cells should show no signal from the azide-fluorophore, validating the specificity of the click reaction.
-
Imaging: Mount the coverslips and image using a fluorescence microscope. The signal from the clicked fluorophore will reveal the sites of DNA synthesis.
Section 4: Data Interpretation and Advanced Insights
-
Enzyme Kinetics: When using fluorescent ATP analogs, be aware that they may not be processed with the same kinetics as native ATP.[10] Kinetic parameters like Km and Vmax may differ, which can be a point of investigation itself or a factor to consider when designing experiments.[11][12]
-
Background Fluorescence: Cellular autofluorescence, particularly from flavins, can interfere with fluorescein detection.[13] Proper controls and image processing, including background subtraction, are essential.
-
Phototoxicity and Photobleaching: Fluorescein is susceptible to photobleaching. When performing live-cell imaging, minimize light exposure by using the lowest possible excitation intensity and shortest exposure times to maintain cell health and signal integrity.[14]
Conclusion
Fluorescein Alkynylamino-ATP is a testament to modern molecular probe design, offering a powerful combination of biochemical activity and chemical reactivity. Its ability to act as an enzymatic substrate allows for the precise placement of a fluorescent and bioorthogonal tag onto target molecules. By understanding its core properties and leveraging the robust protocols detailed in this guide, researchers can effectively visualize, track, and isolate the products of ATP-dependent enzymatic processes, driving new discoveries in molecular biology, diagnostics, and therapeutic development.
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